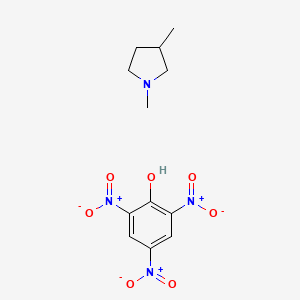
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpyrrolidine and 2,4,6-trinitrophenol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol typically involves the reaction of 1,3-dimethylpyrrolidine with 2,4,6-trinitrophenol under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for safety and environmental impact .
化学反応の分析
Types of Reactions
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
科学的研究の応用
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of dyes, explosives, and other industrial products .
作用機序
The mechanism of action of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as oxidative phosphorylation or signal transduction
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol: A related compound with similar chemical properties.
1,3-Dimethylpyrrolidine: Another related compound that forms part of the structure of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol
特性
CAS番号 |
6307-50-2 |
|---|---|
分子式 |
C12H16N4O7 |
分子量 |
328.28 g/mol |
IUPAC名 |
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-3-4-7(2)5-6/h1-2,10H;6H,3-5H2,1-2H3 |
InChIキー |
SYGNLGXWHZXZIU-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


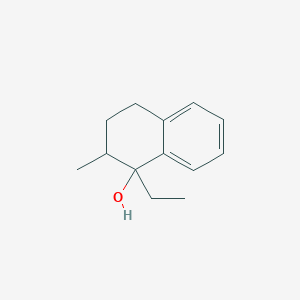
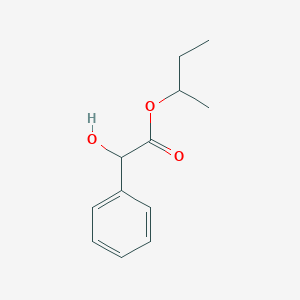

![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
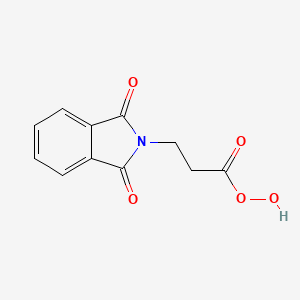
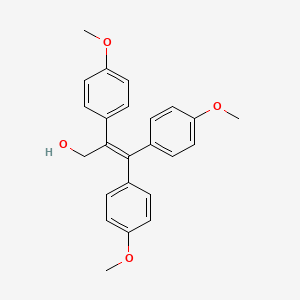
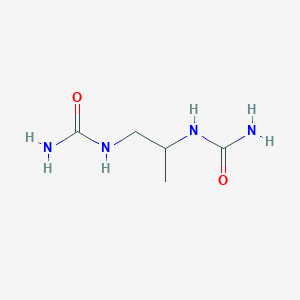
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
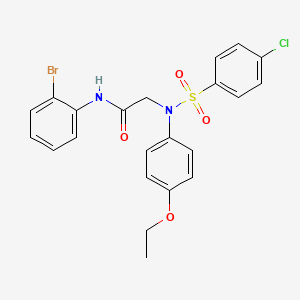
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
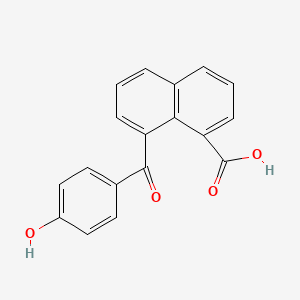
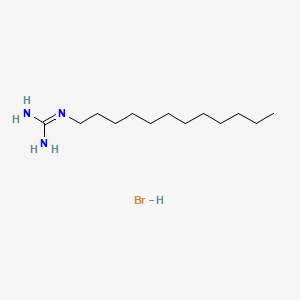
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
